molecular formula C11H10N2O B8289993 2-(Pyridin-3-yl)pyridine-3-methanol

2-(Pyridin-3-yl)pyridine-3-methanol

Cat. No.: B8289993
M. Wt: 186.21 g/mol
InChI Key: BURBUNVMTHVZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Framework and Significance in Heterocyclic Chemistry

2-(Pyridin-3-yl)pyridine-3-methanol, also known as 2,3'-bipyridinyl-3-methanol, possesses a unique structural framework characterized by two pyridine (B92270) rings linked by a carbon-carbon bond, with a methanol (B129727) group attached to the 3-position of one of the pyridine rings. This arrangement of a bipyridyl core with a functionalized methanol arm positions it as a significant molecule within heterocyclic chemistry. The two nitrogen atoms of the pyridine rings can act as bidentate or bridging ligands for metal ions, a property that is central to the development of coordination complexes with tailored electronic and steric properties. The presence of the hydroxyl group introduces a potential coordination site and a handle for further functionalization, enhancing its versatility as a building block in supramolecular chemistry and organic synthesis.

The significance of this structural motif is underscored by the extensive research into its parent scaffold, bipyridine. Bipyridine-containing ligands are renowned for their ability to form stable complexes with a wide array of transition metals, leading to applications in photocatalysis, light-emitting diodes, and sensors. The addition of the methanol group to the bipyridyl frame, as in this compound, is anticipated to modulate these properties and introduce new functionalities.

Overview of Research Trajectories for Bis-pyridyl Methanol Derivatives

Research into bis-pyridyl methanol derivatives has followed several key trajectories, primarily focusing on their applications as ligands in coordination chemistry and catalysis, as well as their potential in medicinal chemistry.

In the realm of catalysis , these compounds are explored as ligands for transition metal-catalyzed reactions. The nitrogen atoms of the pyridine rings and the oxygen atom of the methanol group can coordinate with metal centers, creating a specific environment that can influence the activity and selectivity of the catalyst. For instance, bis(pyridyl)methanol ligands have been employed in rhodium-catalyzed hydrosilations and copper(II)-catalyzed cyclopropanations. acs.org A comprehensive survey highlights the synthesis of transition metal complexes with α-pyridinyl alcohols and their use in homogeneous and asymmetric catalysis. nih.gov The multidentate character of these ligands is crucial for their complexation with various transition metals. nih.gov

In materials science , bis-pyridyl derivatives are integral components in the construction of metal-organic frameworks (MOFs). These porous materials have applications in gas storage, separation, and sensing. For example, a cobalt-based MOF incorporating 4,4'-bipyridine (B149096) has demonstrated high sensitivity for methanol sensing. acs.org

In medicinal chemistry , the pyridine and bipyridine moieties are common pharmacophores found in numerous bioactive molecules. Bis(pyridyl)methane derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some showing inhibitory effects at micromolar and even nanomolar concentrations. nih.gov This suggests that bis-pyridyl methanol derivatives, including this compound, could serve as scaffolds for the development of novel therapeutic agents.

Current Research Gaps and Future Directions Pertaining to the Chemical Compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its constituent parts, bipyridine and pyridyl-methanol, are well-studied, this particular isomer remains largely unexplored. There is a lack of published data on its synthesis, characterization, and potential applications.

This gap presents a clear opportunity for future research. Key future directions include:

Development of a robust and efficient synthetic route to obtain this compound in high purity and yield.

Comprehensive characterization of the compound, including its physicochemical properties and spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis).

Investigation of its coordination chemistry with various transition metals to synthesize novel complexes. This would involve studying their crystal structures, electronic properties, and stability.

Exploration of the catalytic activity of these metal complexes in a range of organic transformations.

Evaluation of the biological activity of the compound and its metal complexes for potential applications in medicinal chemistry.

The table below summarizes some key properties of related bipyridine and pyridyl methanol compounds, which can serve as a reference for future studies on this compound.

Property2,2'-Bipyridine (B1663995)3-Pyridinemethanol (B1662793)[2,2'-Bipyridine]-3,3'-diyldimethanol
CAS Number 366-18-7100-55-071353-94-1
Molecular Formula C₁₀H₈N₂C₆H₇NOC₁₂H₁₂N₂O₂
Molecular Weight 156.18 g/mol 109.13 g/mol 216.24 g/mol
Melting Point 70-73 °C-7 °CNot available
Boiling Point 272-273 °C154 °C/28 mmHgNot available
Appearance White to off-white crystalline powderClear light yellow liquidNot available
Solubility Soluble in many organic solvents.Soluble in water.Not available

This table presents data for structurally related compounds due to the lack of specific experimental data for this compound in the reviewed literature.

Detailed Research Findings

For instance, the synthesis of bis(pyridyl)methanol ligands often involves the reaction of a pyridyl lithium or Grignard reagent with a pyridine aldehyde. A similar approach could likely be adapted for the synthesis of this compound.

The crystal structures of various bis(pyridyl) and bipyridinyl complexes have been determined, revealing intricate coordination geometries and supramolecular assemblies. nih.govnii.ac.jp For example, the crystal structure of tri-3-pyridylmethanol monohydrate shows that the orientation of the pyridyl groups is influenced by hydrogen bonding with water molecules. nii.ac.jp It is plausible that this compound would also exhibit rich hydrogen bonding networks in its solid state.

Spectroscopic data for related compounds provide a baseline for what might be expected for this compound. The infrared spectra of ruthenium-tris-bipyridine complexes, for example, show characteristic bands in the 1000-1800 cm⁻¹ region. acs.org The NMR spectra would be expected to show distinct signals for the protons on both pyridine rings and the methanol group, with their chemical shifts influenced by the electronic environment and the relative orientation of the rings.

The potential for this compound to act as a ligand in catalysis is significant. The catalytic activity of copper complexes with bipyridine-type ligands is well-documented for various reactions. nih.govresearchgate.net The specific stereoelectronic properties of this compound could lead to catalysts with unique reactivity and selectivity profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(2-pyridin-3-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-7,14H,8H2

InChI Key

BURBUNVMTHVZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CO

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Pyridin 3 Yl Pyridine 3 Methanol and Its Analogs

Established Reaction Pathways for Pyridyl Methanol (B129727) Synthesis

Traditional methods for the synthesis of pyridyl methanols often rely on well-established reaction pathways that are widely used in organic chemistry.

Reduction of Schiff Base Intermediates in Pyridine (B92270) Derivatives

The formation of pyridyl methanols can be achieved through the reduction of Schiff base intermediates. Schiff bases, or imines, are typically formed by the condensation of a primary amine with an aldehyde or ketone. orientjchem.org In the context of pyridine derivatives, a pyridine aldehyde or ketone can react with an amine to form a Schiff base, which can then be reduced to the corresponding amine. If the starting pyridine derivative contains a formyl group, this can be reduced to a hydroxymethyl group.

For instance, a series of N,N-substituted ethylene-1,2-diamine derivatives have been prepared through the reaction of 2-hydroxybenzaldehyde derivatives and 1,2-diamine derivatives, forming a Schiff base intermediate that is then reduced with sodium borohydride (B1222165) (NaBH4). orientjchem.org This two-step, one-pot reaction involves the initial formation of the imine bond, followed by its reduction to the corresponding amine. orientjchem.org A similar strategy can be envisioned for the synthesis of pyridyl methanols, where a suitable pyridine aldehyde is first reacted to form a Schiff base, followed by reduction. The choice of reducing agent is crucial, with NaBH4 being a common choice for the reduction of the imine bond. orientjchem.org The synthesis of Schiff bases can be catalyzed by compounds like pyridine-2-carboxylic acid, which can accelerate the condensation reaction between aldehydes and anilines. researchgate.net

A specific example of the reduction of a Schiff base in an aqueous solution utilizes a borane-pyridine complex. google.com This method is notable for its ability to selectively reduce the Schiff base in the presence of other functional groups, such as a dialdehyde, at a non-acidic pH. google.com

Nucleophilic Substitution Reactions Involving Pyridine Moieties

Nucleophilic substitution reactions are a fundamental method for introducing functional groups onto a pyridine ring. quimicaorganica.orgyoutube.com The pyridine ring is generally susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, due to the electron-withdrawing nature of the nitrogen atom. slideshare.netquora.comgcwgandhinagar.com When a good leaving group is present at these positions, a nucleophile can replace it. quimicaorganica.org

For the synthesis of pyridyl methanols, a hydroxymethyl group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting a pyridine derivative with a suitable leaving group (e.g., a halogen) with a source of the hydroxymethyl group. Another approach involves the use of pyridine N-oxides, which can activate the pyridine ring towards both electrophilic and nucleophilic substitution. youtube.comgcwgandhinagar.com For example, reaction of a pyridine N-oxide with a suitable reagent can introduce a functional group at the C-2 or C-4 position, which can then be converted to a hydroxymethyl group.

The synthesis of (2-Amino-pyridin-4-yl)-methanol has been reported via the reduction of the methyl ester of 2-aminoisonicotinate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). chemicalbook.com In this case, the ester group is reduced to a primary alcohol.

Advanced Coupling Reactions for C-C Bond Formation in Pyridine Systems

Modern organic synthesis often employs advanced coupling reactions, particularly those mediated by transition metals like palladium, to form carbon-carbon bonds with high efficiency and selectivity.

Palladium-Mediated Cross-Coupling Methodologies (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds, including those containing pyridine rings. libretexts.orglibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the formation of C-C bonds between different organic fragments. libretexts.org The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.govresearchgate.net This reaction is known for its tolerance of a wide range of functional groups and its use of generally less toxic and more stable organoboron reagents. nih.govorganic-chemistry.org The synthesis of various pyridine derivatives has been achieved using the Suzuki coupling. For example, a series of novel pyridine derivatives were synthesized via the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with several arylboronic acids in the presence of a palladium catalyst. nih.govresearchgate.net The reaction conditions, such as the choice of solvent, base, and catalyst, can be optimized to achieve high yields. nih.gov The use of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) as a coupling partner in Suzuki-Miyaura reactions has also been reported for the synthesis of 2-arylpyridines. cdnsciencepub.com

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Derivatives
Starting Material 1Starting Material 2CatalystBaseSolventYieldReference
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh3)4K3PO41,4-dioxane/waterModerate to good nih.govresearchgate.net
Pyridine-2-sulfonyl fluoride (PyFluor)Hetero(aryl) boronic acidsPd(dppf)Cl2--5-89% cdnsciencepub.com

Stille Coupling:

The Stille coupling reaction involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgnrochemistry.comwikipedia.org While organotin reagents are often toxic, they are stable to air and moisture and tolerate many functional groups. nrochemistry.comwikipedia.org The Stille reaction has been used to synthesize functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines in high yields. acs.org The resulting ester groups from these couplings can be further converted into hydroxymethyl groups. acs.org

Table 2: Stille Coupling for the Synthesis of Bipyridines and Terpyridines
ReactantsCatalystProduct TypeFurther FunctionalizationReference
Organostannanes and halo-pyridinesPalladium complexesFunctionalized 2,2'-bipyridines and 2,2':6',2''-terpyridinesEster groups can be converted to hydroxymethyl groups acs.org

Negishi Coupling:

The Negishi coupling reaction utilizes organozinc reagents to couple with organic halides or triflates, catalyzed by a nickel or palladium complex. researchgate.netorgsyn.orgwikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating C-C bonds with a high degree of functional group tolerance and has been applied to the synthesis of unsymmetrical 2,2'-bipyridines. wikipedia.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. orgsyn.org The Negishi coupling is a powerful method for preparing a variety of pyridine-containing biaryls. researchgate.net

Table 3: Negishi Coupling for Pyridine-Containing Biaryls
Organozinc ReagentElectrophileCatalystProduct TypeReference
2-Pyridylzinc reagents(Hetero)aryl electrophilesPd(PPh3)4Unsymmetrical 2,2'-bis-pyridines researchgate.net
o-Tolylzinc chlorideo-IodotoluenePd(PPh3)4Biphenyl wikipedia.org

Mizoroki–Heck Reaction for Alkyl Chain Incorporation

The Mizoroki-Heck reaction, often simply called the Heck reaction, is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgchem-station.com This reaction is a valuable tool for the alkylation or arylation of alkenes. While traditionally used with aryl or vinyl halides, recent advancements have enabled the use of unactivated alkyl halides as coupling partners. nih.gov

The Heck reaction has been utilized for the functionalization of various heterocyclic compounds, including imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov A microwave-assisted Mizoroki-Heck reaction has been developed for the efficient modification of the imidazo[1,2-a]pyridine ring, allowing for the late-stage functionalization of complex molecules. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.gov For example, the combination of Pd(OAc)2 as the catalyst, P(o-tol)3 as the ligand, and DIPEA as the base under microwave irradiation has been shown to be effective. nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of pyridine derivatives, several green chemistry approaches have been developed to improve sustainability. These methods often lead to higher yields, shorter reaction times, and simpler workup procedures compared to traditional methods. rasayanjournal.co.innih.gov

Key green chemistry techniques applied to pyridine synthesis include:

  • Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. nih.govresearchgate.net
  • Multicomponent reactions (MCRs): MCRs involve the combination of three or more reactants in a single pot to form a product that incorporates portions of all the reactants. This approach improves atom economy and reduces waste. rasayanjournal.co.inresearchgate.net
  • Solvent-free reactions: Conducting reactions without a solvent can simplify purification, reduce waste, and lower environmental impact. rasayanjournal.co.inroyalsocietypublishing.org
  • Use of green catalysts: The development of more environmentally benign and reusable catalysts is a central focus of green chemistry. researchgate.net
  • Ultrasonic synthesis: The use of ultrasound can enhance reaction rates and yields. rasayanjournal.co.inresearchgate.net
  • For example, an environmentally friendly, one-pot, four-component reaction for the synthesis of novel pyridine derivatives has been developed using microwave irradiation. nih.gov This method provides excellent yields in a short reaction time with low-cost processing. nih.gov Another example is the Hantzsch pyridine synthesis conducted under solvent-free conditions at room temperature using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. royalsocietypublishing.org

    Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives
    CompoundMicrowave Method (Yield %, Time min)Conventional Method (Yield %, Time h)Reference
    5a93%, 7 min84%, 6 h nih.gov
    5b94%, 7 min83%, 8 h nih.gov
    5c90%, 5 min73%, 9 h nih.gov

    Microwave-Assisted Synthetic Protocols

    Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of bipyridine analogs, several microwave-mediated protocols have been successfully developed.

    One notable approach involves a three-component reaction of 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones, malononitrile, and various aromatic amines in dimethylformamide (DMF) under microwave irradiation. oup.comoup.com This method provides an efficient and direct route to new 2,2'-bipyridine (B1663995) derivatives. oup.comoup.com The optimization of reaction conditions, particularly the choice of solvent, is crucial for the success of this microwave-promoted synthesis. oup.com

    Another significant microwave-assisted strategy utilizes a Negishi-like coupling protocol with heterogeneous catalysts to prepare 2,2'-bipyridines. nih.gov This method has demonstrated that nickel supported on an alumina-silica matrix (Ni/Al2O3-SiO2) can produce 2,2'-bipyridine products in high yields within an hour. nih.gov Palladium supported on alumina (B75360) also shows comparable efficacy to some homogeneous catalysts. nih.gov The use of microwave irradiation in these reactions dramatically reduces reaction times compared to conventional heating methods. nih.gov

    Catalyst Reaction Time (Microwave) Yield (%) Reference
    Ni/Al2O3-SiO21 hourup to 86 nih.gov
    Pd/Al2O31 hourComparable to homogeneous catalysts nih.gov
    None (Three-component reaction)Not specifiedExcellent yields oup.com

    The synthesis of other pyridine derivatives has also benefited from microwave assistance. For instance, the Hantzsch synthesis of dihydropyridines, which are precursors to pyridines, can be efficiently carried out using a microwave-mediated multicomponent reaction. tandfonline.com Subsequent oxidation and functional group transformations can also be accelerated under microwave irradiation. tandfonline.com

    Mechanistic Insights into Reaction Optimization and Chemoselectivity

    Understanding the reaction mechanisms is paramount for optimizing synthetic routes and achieving the desired chemoselectivity in the synthesis of complex molecules like 2-(Pyridin-3-yl)pyridine-3-methanol and its analogs.

    The formation of the bipyridine core often relies on transition-metal-catalyzed cross-coupling reactions. The mechanisms of these reactions, such as Suzuki, Stille, and Negishi couplings, have been extensively studied. researchgate.netlibretexts.org A general catalytic cycle for these palladium-catalyzed reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.org A significant challenge in these syntheses is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease its catalytic activity. researchgate.net

    Recent advancements have seen the rise of photoredox catalysis, often in conjunction with nickel catalysts, for the formation of C-C bonds in bipyridine synthesis. acs.orgacs.org In some of these systems, a nickel-bipyridine complex can play multiple roles, including the activation of coupling partners and facilitating the key steps of the catalytic cycle. acs.org The mechanism can involve the formation of radical intermediates, with the nickel complex inducing their formation, followed by single-electron transmetalation and reductive elimination to yield the final product. acs.org

    Chemoselectivity, the preferential reaction of one functional group over others, is a critical aspect of synthesizing functionalized bipyridines. The regioselective functionalization of the bipyridine skeleton can be achieved through various strategies. researchgate.net For instance, the introduction of substituents at specific positions can be controlled by directing groups or by exploiting the inherent electronic properties of the pyridine rings. researchgate.netresearchgate.net In the context of palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions can significantly influence which C-H or C-X bond (where X is a halide) is activated, thus controlling the regiochemistry of the coupling. researchgate.net

    Coordination Chemistry of 2 Pyridin 3 Yl Pyridine 3 Methanol As a Ligand

    Ligand Properties and Donor Atom Characteristics

    The coordination behavior of 2-(Pyridin-3-yl)pyridine-3-methanol is dictated by the electronic and steric properties of its constituent pyridine (B92270) and methanol (B129727) functionalities.

    The primary donor atoms in this compound are the nitrogen atoms of the two pyridine rings and the oxygen atom of the hydroxymethyl group. The lone pair of electrons on the nitrogen atoms makes them effective Lewis bases, capable of coordinating to metal centers. Similarly, the oxygen atom of the methanol group can also act as a donor atom.

    The presence of two pyridine rings and a methanol group allows the ligand to act as a chelating agent, binding to a metal ion through multiple donor sites to form a stable ring structure. The relative positions of the nitrogen and oxygen atoms influence the size and stability of the resulting chelate rings. For instance, coordination involving the nitrogen of one pyridine ring and the oxygen of the methanol group would form a six-membered chelate ring. Bidentate coordination can also occur through the two nitrogen atoms of the pyridine rings, creating a flexible linkage that can adapt to the geometric preferences of the metal ion. In its deprotonated form, the alcoholate oxygen becomes a stronger donor, further enhancing the ligand's coordination ability.

    The single bond connecting the two pyridine rings and the bond between the pyridine ring and the methanol group allow for considerable conformational flexibility. This flexibility enables the ligand to adopt various spatial arrangements to accommodate the coordination geometry of different metal ions. The orientation of the pyridine rings relative to each other and the positioning of the methanol group can change upon coordination, leading to different coordination modes and complex structures. This conformational adaptability is a key factor in the formation of diverse coordination complexes, from simple mononuclear species to more complex polynuclear architectures. For instance, a related compound, [3-(Pyridin-2-yl)piperidin-3-yl]methanol, which also contains a pyridine ring and a hydroxymethyl group, exhibits conformational flexibility that is valuable in materials science.

    Synthesis and Structural Elucidation of Metal Complexes

    The synthesis of metal complexes with pyridine-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, to determine their precise three-dimensional structures.

    This compound can readily form mononuclear complexes where a single ligand coordinates to a central metal ion. In such complexes, the ligand can act as a bidentate or tridentate donor. For example, in a study of mononuclear cobalt(II) chloride with the isomeric ligand 3-pyridinemethanol (B1662793), the ligand coordinates in a monodentate fashion through the endocyclic nitrogen atom. researchgate.net It is expected that this compound could similarly form mononuclear complexes, potentially with a higher denticity due to the presence of the second pyridine ring.

    The bifunctional nature of the ligand also allows for the formation of dinuclear complexes, where the ligand bridges two metal centers. This can be achieved through various bridging modes. For instance, the two pyridine nitrogen atoms could coordinate to two different metal ions, or the alcohol group could deprotonate and bridge two metal centers. The formation of dinuclear complexes with related pyridine-substituted formazanate ligands has been demonstrated, showcasing various binding modes. nih.gov Similarly, dinuclear iron(III) complexes with N-(2-pyridylmethyl)-iminodiethanol have been synthesized where two ethoxy groups bridge the metal ions. epa.gov

    While specific examples with this compound are not documented, related pyridine-based ligands have been shown to form trinuclear complexes. For example, a linear trinuclear cobalt(II) complex has been synthesized using a pyridine-based bicompartmental ligand. acs.org In this complex, the ligands and acetate (B1210297) anions hold three cobalt(II) ions in an approximately linear arrangement. rsc.org Another example involves a trinuclear copper(II) complex with 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine, where each copper ion is coordinated by four pyridine nitrogen atoms and an apical chloride. researchgate.net These examples suggest that with appropriate metal-to-ligand ratios and reaction conditions, this compound could also facilitate the assembly of trinuclear architectures.

    The coordination of this compound to metal ions can result in various coordination geometries, largely dependent on the electronic configuration and size of the metal ion, as well as the stoichiometry of the complex.

    Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. wikipedia.org For instance, mononuclear cobalt(II) chloride complexes with 3-pyridinemethanol have been shown to adopt a distorted octahedral geometry. researchgate.net In zinc(II) complexes with deprotonated pyridine aroylhydrazone ligands, the metal ion is also in a distorted octahedral environment. nih.goviucr.org

    The flexibility of the ligand allows it to adapt to these different geometries. In an octahedral complex, the ligand could occupy two or three coordination sites, with the remaining sites filled by other ligands or solvent molecules. In a tetrahedral or square planar complex, the ligand would likely act as a bidentate donor. The specific coordination mode and resulting geometry are a consequence of the interplay between the ligand's intrinsic properties and the metal ion's coordination preferences.

    Electronic Structures and Charge Transfer in Coordination Compounds

    The electronic characteristics of coordination compounds containing this compound are fundamental to understanding their reactivity and potential applications. Analysis of their molecular orbitals provides insight into the nature of the metal-ligand bonding and charge transfer processes.

    Frontier Molecular Orbital Analysis in Metal-Ligand Systems

    Frontier Molecular Orbital (FMO) theory is a critical tool for elucidating the electronic behavior of coordination complexes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as their energies and spatial distributions govern the complex's reactivity.

    In pyridine-based ligands like this compound, the HOMO is often characterized by significant contributions from the lone pair electrons on the nitrogen atoms, which are not delocalized within the aromatic π-system. wuxiapptec.comchemtube3d.com This localization makes the nitrogen atoms primary sites for nucleophilic attack and coordination to a metal center. wuxiapptec.com Density Functional Theory (DFT) calculations are widely used to model these orbitals and predict the reactivity of the resulting metal complexes. researchgate.netnih.gov

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net For instance, studies on related 6-arylated-pyridin-3-yl methanol derivatives have shown that substitutions on the pyridine ring can alter this energy gap, thereby tuning the molecule's electronic properties and stability. researchgate.net Analysis of these systems reveals that understanding charge delocalization and intramolecular interactions is crucial for predicting their potential in various chemical reactions. researchgate.net

    Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Pyridine Derivatives This table presents representative data from related pyridine compounds to illustrate the principles of FMO analysis.

    CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Stability/Reactivity ImplicationSource
    FPPM-6.58-1.674.91Less reactive, more stable researchgate.net
    BFPM--< 4.91More reactive researchgate.net
    BPPM--< 4.91More reactive researchgate.net
    CPPM--< 4.91More reactive researchgate.net

    Metal-Ligand Orbital Interactions and Energy Gap Modulation

    The formation of a coordination complex involves the interaction between the frontier orbitals of the ligand and the d-orbitals of the transition metal. wikipedia.orgdalalinstitute.com These interactions lead to the formation of new bonding and anti-bonding molecular orbitals within the complex. The primary interaction is typically a σ-bond formed by the donation of the nitrogen lone pair electrons into an empty metal d-orbital. wikipedia.org

    Crucially, these orbital interactions alter the electronic structure of the system, leading to a modulation of the energy gap. Research on pyridyl-functionalized copper(I) thiocyanate (B1210189) (CuSCN) networks demonstrates that modifying the pyridine ligand with different substituent groups systematically shifts the electronic energy levels and tunes the band gap of the resulting coordination polymer. rsc.org This "band gap engineering" is achieved because the electronic states of the pyridine ligand emerge within the original band gap of the material, allowing for precise control over the complex's optical and electronic properties. rsc.org

    Catalytic Applications of Metal Complexes Derived from this compound

    Metal complexes derived from pyridine-methanol ligands are effective catalysts in a range of organic reactions, owing to the versatile electronic and steric properties of the ligand framework.

    Role as Nucleophilic Catalysts

    Pyridine derivatives are well-established nucleophilic catalysts. The nitrogen atom's available lone pair can attack electrophilic centers, such as the carbonyl carbon in an acyl group, to form a highly reactive intermediate. chemtube3d.comrsc.org In acylation reactions, this intermediate is a charged acylpyridinium species, which is more susceptible to attack by a final nucleophile (like an alcohol or water) than the original acylating agent, thus accelerating the reaction. rsc.org

    Beyond acylation, pyridine-based systems can also facilitate reduction reactions. For example, in the reduction of carbon dioxide to methanol, a derivative called 1,2-dihydropyridine (PyH₂) can act as a recyclable organo-hydride donor. acs.org This species transfers a hydride ion (H⁻), a potent nucleophile, to the CO₂ molecule in a key reduction step, highlighting another facet of nucleophilic catalysis driven by the pyridine framework. acs.org

    Applications in Organic Transformation Catalysis (e.g., Oxidation, Oligomerization, Kinetic Resolution)

    Complexes featuring pyridine-type ligands have been successfully employed in a variety of important organic transformations.

    Oxidation: Palladium complexes incorporating pyridine-carboxylate or related N-O bidentate ligands are efficient catalysts for the aerobic oxidation of a wide range of alcohols to their corresponding aldehydes and ketones, using molecular oxygen as the oxidant. researchgate.net Other systems have demonstrated the partial oxidation of methane (B114726) to methanol using palladium complexes with triazine-pyridine ligands. acs.org The oxidation can also occur on the ligand itself, with processes developed for the N-oxidation of pyridines to pyridine N-oxides. rsc.org

    Oligomerization: Transition metal complexes of iron, cobalt, and nickel containing (imino)pyridine or (pyrazolylmethyl)pyridine ligands serve as active catalysts for the oligomerization of olefins like ethylene (B1197577). researchgate.netresearchgate.net These catalytic systems can convert ethylene into valuable linear alpha-olefins (e.g., butene, hexene, octene), with the product distribution being influenced by the specific metal and ligand structure. researchgate.netresearchgate.net

    Kinetic Resolution: Chiral pyridine-based ligands are instrumental in asymmetric catalysis, particularly for the kinetic resolution of racemic mixtures. google.com In this process, a chiral catalyst selectively reacts with one enantiomer of a racemic substrate faster than the other. Examples include the palladium-catalyzed kinetic resolution of allylic acetates nih.gov and advanced chemoenzymatic dynamic kinetic resolution (DKR) processes for producing enantiomerically pure atropoisomeric alcohols. researchgate.netcsic.es

    Influence of Ligand Structure on Catalytic Activity and Selectivity

    The catalytic performance of a metal complex is profoundly influenced by the specific structure of its ligands. Both electronic and steric factors of the this compound framework and its derivatives play a decisive role in determining catalytic activity and selectivity. acs.orgrsc.org

    Electronic Effects: The electronic properties of the pyridine rings can be tuned by adding electron-donating or electron-withdrawing substituents. Studies on bis(pyridine)gold(III) complexes show that electron-poor pyridine ligands lead to higher catalytic activity in cyclopropanation reactions, likely due to weaker ligand coordination, which makes the metal center more accessible. acs.org Conversely, electron-rich ligands can deactivate the catalyst. acs.org The position of functional groups is also critical; research on iridium complexes with dihydroxy-bipyridine ligands demonstrated that the placement of hydroxyl groups significantly alters the complex's proton-responsive behavior and catalytic activity in reactions like CO₂ hydrogenation. osti.gov

    Steric Effects: The steric environment around the metal center is dictated by the ligand's architecture. This can control substrate access and influence the stability and structure of the catalytic species itself. For example, introducing a bulky methyl group at the 2-position of a pyridine ligand (adjacent to the coordinating nitrogen) can sterically hinder the formation of a simple monomeric complex, leading instead to a dimeric structure with completely different photochemical properties. rsc.org This illustrates how a subtle change in ligand design can dramatically alter the catalytic outcome. Similarly, in olefin oligomerization, the ligand framework and reaction conditions are known to affect the distribution of the resulting products. researchgate.net

    Table 2: Summary of Ligand Structural Effects on Catalysis

    Structural FeatureEffect on CatalysisExample ApplicationSource
    Electronic: Electron-withdrawing groupsIncreases catalytic activity by making the metal center more electrophilic.Gold-catalyzed cyclopropanation acs.org
    Electronic: Electron-donating groupsCan decrease activity by strengthening the metal-ligand bond.Gold-catalyzed cyclopropanation acs.org
    Electronic: Positional isomers of functional groupsAlters pKa and redox potential, affecting pH-dependent catalysis.Iridium-catalyzed CO₂ hydrogenation osti.gov
    Steric: Bulky groups near the coordination siteCan hinder coordination, alter complex geometry, and change reactivity.Ruthenium nitrosyl complexes rsc.org
    Steric: Ligand backboneInfluences product selectivity by controlling the environment at the active site.Ethylene oligomerization researchgate.net

    Computational and Theoretical Investigations of 2 Pyridin 3 Yl Pyridine 3 Methanol

    Density Functional Theory (DFT) Studies

    Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine (B92270) derivatives. citedrive.comresearchgate.net

    Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyridine derivatives, methods like B3LYP with basis sets such as 6-311+G(2d,p) are commonly used to calculate the optimized ground state geometry. citedrive.comresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

    While specific optimized parameters for 2-(Pyridin-3-yl)pyridine-3-methanol are not detailed in the provided research, a comprehensive study on structurally related 6-arylated-pyridin-3-yl methanol (B129727) derivatives provides representative data. citedrive.comresearchgate.netresearchgate.net The agreement between theoretically calculated parameters and experimental data from techniques like X-ray crystallography is often very high, validating the computational approach. researchgate.net

    Table 1: Selected Optimized Geometrical Parameters for a Related Pyridine Derivative (Data shown is for 6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM) as an illustrative example)

    ParameterBond/AngleCalculated Value
    Bond LengthC2-C31.39 Å
    Bond LengthC3-C41.39 Å
    Bond LengthC4-C51.38 Å
    Bond AngleC2-C3-C4118.9°
    Bond AngleC3-C4-C5119.2°
    Dihedral AngleC2-C3-C4-C5-0.1°

    This table is generated based on findings from studies on similar compounds to illustrate the type of data obtained from geometry optimization. citedrive.com

    Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. citedrive.comresearchgate.net

    Analysis of FMOs for arylated pyridine-methanol derivatives shows that the HOMO is typically located over the aryl substituent, while the LUMO is distributed across the pyridine ring system. This distribution governs the charge transfer characteristics of the molecule. citedrive.com

    Table 2: FMO Energies and Energy Gap for 6-arylated-pyridin-3-yl methanol Derivatives (Illustrative data from related compounds)

    CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
    BFPM -5.98-1.234.75
    BPPM -6.11-1.334.78
    FPPM -6.45-1.544.91
    CPPM -6.37-1.614.76

    This interactive table presents data from a study on 6-arylated-pyridin-3-yl methanol derivatives (BFPM, BPPM, FPPM, CPPM) to exemplify FMO analysis. citedrive.comresearchgate.net

    Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and hyperconjugative effects within a molecule. researchgate.netscirp.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. scirp.org

    Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.

    Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. ias.ac.in In molecules like pyridoxamine, a related vitamin B6 derivative, the negative potential is concentrated around oxygen and nitrogen atoms. researchgate.net

    Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. ias.ac.in

    Green Regions: Represent neutral or zero potential.

    For pyridine-containing compounds, the nitrogen atoms and any hydroxyl oxygen atoms are typically the most electron-rich sites (red), making them centers for electrophilic interaction. researchgate.netias.ac.in The hydrogen atoms of the hydroxyl group and those attached to the pyridine rings often show positive potential (blue), identifying them as potential sites for nucleophilic interaction. researchgate.net

    Time-Dependent Density Functional Theory (TD-DFT) for Excited States

    While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. researchgate.net It is widely used for its favorable balance of computational cost and accuracy in predicting electronic transitions, such as those observed in UV-Visible spectroscopy. citedrive.com

    TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies of vertical transitions from the ground state to various excited states. citedrive.com The calculations yield information on excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the transitions (e.g., π → π* or n → π*).

    In studies of arylated pyridine-methanol derivatives, TD-DFT calculations have been performed to predict their UV-Visible spectra. citedrive.comresearchgate.net The results are often compared with experimental data, and the calculations can help assign the specific molecular orbitals involved in the observed electronic transitions. citedrive.com

    Table 3: Predicted Electronic Absorption Wavelengths for Related Pyridine Derivatives (Illustrative data from TD-DFT calculations on 6-arylated-pyridin-3-yl methanol derivatives)

    CompoundCalculated λmax (nm)Experimental λmax (nm)Transition Character
    BFPM 330328HOMO → LUMO
    CPPM 302300HOMO → LUMO

    This table shows a comparison between calculated and experimental absorption maxima for illustrative compounds, demonstrating the accuracy of TD-DFT methods. citedrive.com

    Analysis of Stability and Reactivity Descriptors

    Density Functional Theory (DFT) has become an essential method for examining the electronic structure and reactivity of molecules. By calculating the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can derive key parameters that describe a molecule's stability and reactivity.

    Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater propensity to donate electrons. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

    Global Hardness (η): Hardness is a measure of the resistance to a change in electron distribution or charge transfer. A larger HOMO-LUMO gap results in a greater hardness, indicating higher stability and lower reactivity. It is calculated as: η = (ELUMO - EHOMO) / 2.

    Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons.

    Table 1: Representative Global Reactivity Descriptors for Bipyridine Derivatives (Illustrative)

    ParameterFormulaTypical Value Range for Bipyridine Systems (eV)Description
    HOMO Energy (EHOMO)--6.0 to -7.0Energy of the highest occupied molecular orbital
    LUMO Energy (ELUMO)--1.5 to -2.5Energy of the lowest unoccupied molecular orbital
    HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.0 to 5.0Indicates chemical stability and reactivity
    Chemical Potential (μ)(EHOMO+ELUMO)/2-3.75 to -4.75Electron donating capacity
    Global Hardness (η)(ELUMO-EHOMO)/22.0 to 2.5Resistance to charge transfer
    Global Softness (S)1/η0.4 to 0.5Propensity for electron acceptance

    Note: This table presents illustrative values based on general findings for bipyridine systems and is intended to provide a conceptual framework.

    The structural flexibility of this compound allows for different conformations, primarily related to the rotational freedom around the C-C bond connecting the two pyridine rings and the C-C bond of the methanol substituent. The lowest energy conformation for 2,2'-bipyridine (B1663995) is typically a planar trans form. wikipedia.org However, the presence of substituents can influence this preference.

    Furthermore, the potential for tautomerism in heterocyclic compounds is a critical area of study. nih.gov For this compound, while less common than keto-enol tautomerism seen in acetyl-substituted bipyridines, one could theoretically consider prototropic tautomerism involving the methanol proton and a pyridine nitrogen atom. mdpi.comsonar.ch This would result in a zwitterionic or a neutral tautomer with a different arrangement of atoms.

    Computational methods, such as DFT, are employed to calculate the relative energies of these different tautomers and conformers. mdpi.com The equilibrium constant (KT) between two tautomers can be estimated from the difference in their Gibbs free energies (ΔG). psu.edu

    Table 2: Hypothetical Tautomeric Equilibria for this compound

    Tautomer NameDescriptionHypothetical Relative Energy (kcal/mol)
    Canonical FormThe standard structure of this compound.0 (Reference)
    Zwitterionic TautomerProton transfer from the methanol OH to a pyridine nitrogen.> 10

    Note: This table is hypothetical and serves to illustrate the concept of tautomerism. The relative energies are estimations based on the general principles that canonical forms are typically more stable than their zwitterionic tautomers in the absence of strong solvent effects or intramolecular hydrogen bonding stabilization.

    Nonlinear Optical (NLO) Properties Prediction

    Molecules with extended π-conjugated systems, like bipyridine derivatives, are of significant interest for their potential nonlinear optical (NLO) properties. These properties are characterized by the molecule's response to a strong electromagnetic field, such as that from a laser. The key parameter for molecular NLO response is the first hyperpolarizability (β).

    Computational chemistry provides a direct route to the prediction of NLO properties. pku.edu.cn The hyperpolarizability of bipyridine derivatives can be significantly enhanced by creating donor-acceptor systems across the conjugated framework. psu.eduacs.org In this compound, the pyridine rings can act as acceptor units, while the methanol group has a weaker donor character. The NLO properties are often enhanced upon coordination to metal centers, which can facilitate intramolecular charge transfer (ICT). psu.edunih.gov

    Studies on various bipyridyl metal complexes have shown a wide range of β values, demonstrating that the NLO response can be tuned by modifying the ligands and the metal center. nih.gov

    Table 3: Representative First Hyperpolarizability (β) Values for Bipyridine-Based Systems

    Compound TypeMeasurement/Calculation TechniqueWavelength (nm)β Value (10-30 esu)
    Substituted Vinyl BipyridinesEFISH1340~5-20
    Zinc Complexes of BipyridinesEFISH1340~57-71
    Octupolar Zinc(II) Bipyridyl ComplexHLS1910657
    Cationic Iridium(III) Bipyridyl ComplexesEFISH/HLSNot SpecifiedDominated by octupolar contribution

    Note: This table is compiled from literature data on various bipyridine derivatives and complexes to illustrate the range of observed NLO properties. psu.eduacs.orgnih.gov EFISH stands for Electric Field Induced Second Harmonic generation, and HLS stands for Harmonic Light Scattering.

    Supramolecular Architectures and Self Assembly Principles

    Intermolecular Interactions and Crystal Packing

    Hydrogen bonds are the primary drivers of self-assembly in these systems. The hydroxyl group (-OH) of the methanol (B129727) moiety is a potent hydrogen-bond donor, readily interacting with the nitrogen atom of a pyridine (B92270) ring on an adjacent molecule to form strong O-H···N hydrogen bonds. This interaction is a recurring and predictable motif in the crystal structures of hydroxypyridines. nih.gov For instance, in the crystal structure of 2-(hydroxymethyl)pyridin-3-ol, molecules are linked by intermolecular O-H···N and O-H···O hydrogen bonds. nih.gov These interactions are fundamental to the formation of primary structural motifs.

    Hydrogen Bond Type Donor Acceptor Typical Role in Supramolecular Assembly
    O-H···NHydroxyl GroupPyridine NitrogenFormation of primary chains and synthons.
    O-H···OHydroxyl GroupHydroxyl OxygenLinking of molecules, often forming dimers or chains. nih.gov
    C-H···OPyridine C-HHydroxyl OxygenStabilization of the crystal lattice, connecting primary motifs. researchgate.net
    C-H···NPyridine C-HPyridine NitrogenFurther cross-linking of supramolecular frameworks. researchgate.net

    The planar, electron-deficient nature of pyridine rings makes them ideal candidates for π-stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the aromatic systems. In the crystal packing of many pyridine derivatives, molecules arrange themselves so that their aromatic rings are parallel and offset, maximizing attractive forces. This is a common feature observed in pyridyl-containing crystal structures, where π–π stacking is observed between parallel pyridine rings of adjacent molecules with centroid-to-centroid distances often in the range of 3.7 to 3.9 Å. nih.govresearchgate.net These interactions are vital for the formation of columnar or layered structures.

    Design and Formation of Extended Supramolecular Frameworks

    The interplay of the aforementioned intermolecular forces allows for the rational design and construction of extended supramolecular frameworks with varying dimensionalities.

    The most fundamental extended structure formed by pyridylmethanol derivatives is the one-dimensional chain. These are typically generated through strong and directional O-H···N hydrogen bonds, where molecules link head-to-tail. The resulting chains can be linear, zigzag, or helical, depending on the relative orientation of the interacting molecules. The specific substitution pattern on the pyridine rings can influence the conformation of the molecule and, consequently, the geometry of the chain.

    One-dimensional chains can further self-assemble into two-dimensional sheets or three-dimensional networks through weaker interactions. π-stacking interactions between the pyridine rings of adjacent chains can lead to the formation of layered structures. These layers are often held together by van der Waals forces.

    Secondary Building Units (SBUs) in Coordination Polymers

    Currently, there is no published data identifying the specific secondary building units that may form when 2-(Pyridin-3-yl)pyridine-3-methanol acts as a ligand in coordination polymers. The coordination modes of the two distinct pyridine rings and the potential involvement of the methanol group's oxygen atom with various metal centers would first need to be established. This would be fundamental to understanding how this ligand could assemble into predictable, repeating structural motifs.

    Chirality and Helical Structures in Supramolecular Assemblies

    While the molecular structure of this compound is inherently chiral due to the non-superimposable nature of its substituted pyridine rings, there are no studies reporting the resolution of its enantiomers or the transmission of its chirality into supramolecular assemblies. Research into its self-assembly behavior, either in the solid state or in solution, would be needed to determine if it forms helical structures and to understand the principles governing their formation.

    Advanced Materials Science Applications Derived from 2 Pyridin 3 Yl Pyridine 3 Methanol

    Application in Polymer Chemistry

    The bifunctional nature of 2-(Pyridin-3-yl)pyridine-3-methanol, possessing both a chelating bipyridine unit and a reactive alcohol functional group, makes it a compelling candidate for the synthesis of advanced polymers. The bipyridine moiety can coordinate with metal ions to form metallopolymers or coordination polymers, while the hydroxyl group offers a site for traditional polymerization reactions like condensation or esterification.

    Similarly, pyridine-based polybenzimidazoles (PBIs) have been synthesized from pyridine (B92270) dicarboxylic acids and tetraaminobiphenyl benicewiczgroup.com. These polymers demonstrate high thermal stability and proton conductivity, making them suitable for high-temperature polymer electrolyte membrane fuel cells benicewiczgroup.com. The integration of the 2,3'-bipyridine (B14897) unit from this compound into such polymer backbones could introduce valuable metal-chelating properties, leading to materials with tunable electronic and catalytic functionalities.

    Table 1: Examples of Polymers Derived from Bipyridine Analogs

    MonomerPolymer TypeKey PropertiesPotential Application
    [2,2′-Bipyridine]-5,5′-dicarbaldehydePolyaminal NetworkPorous, High CO2 uptake nih.govGas Storage and Separation nih.gov
    Pyridine dicarboxylic acidsPolybenzimidazoleHigh thermal stability, Proton conductivity benicewiczgroup.comFuel Cell Membranes benicewiczgroup.com
    1,2-di(4-pyridyl) ethylene (B1197577)Coordination PolymerSemiconductor, Photocatalytic CO2 reduction researchgate.netPhotocatalysis researchgate.net

    Development of Materials with Specific Optical Properties (e.g., Photoelectric, Luminescence)

    The 2,3'-bipyridine core of this compound is a well-known chromophore that can be exploited in the design of materials with specific optical properties, including photo- and electroluminescence. Bipyridine ligands are central to the construction of highly luminescent metal complexes, particularly with transition metals like iridium(III) and ruthenium(II). These complexes are foundational to the development of organic light-emitting diodes (OLEDs) and luminescent sensors.

    Research on iridium(III) complexes with substituted 2,3'-bipyridine ligands has demonstrated the ability to tune emission colors and achieve high quantum efficiencies rsc.org. For example, iridium complexes with 2',6'-difluoro-2,3'-bipyridine ligands have been shown to exhibit bright green phosphorescence with excellent quantum yields, making them promising for OLED applications rsc.org. The introduction of electron-withdrawing or -donating groups on the bipyridine skeleton allows for fine-tuning of the photophysical properties rsc.org. The hydroxyl group of this compound provides a convenient handle to attach such modifying groups or to incorporate the bipyridine unit into a larger conjugated system.

    Furthermore, coordination polymers based on bipyridyl ligands and metal ions can exhibit interesting optical and photoelectrochemical properties researchgate.net. These materials can act as semiconductors and have been utilized in photocatalytic systems for applications such as CO2 reduction researchgate.net.

    Table 2: Photophysical Properties of Representative Bipyridine-Based Iridium(III) Complexes

    ComplexEmission ColorMax Emission (λmax)Photoluminescence Quantum Yield (ΦPL)Reference
    Bis(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(picolinate) with -CN groupGreen508 nm0.98 (in thin film) rsc.org
    Iridium(III) complex with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and oxadiazole ligandGreen503 nmNot specified americanelements.com
    Iridium(III) complex with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and thiadiazole ligandOrange579 nmNot specified americanelements.com

    Integration into Functional Materials as Intermediates

    Beyond its direct use in polymers or as a luminescent core, this compound serves as a valuable intermediate for the synthesis of more complex functional materials. The hydroxyl group can be readily converted into other functional groups, such as halides or esters, enabling a wide range of subsequent chemical transformations. This versatility allows for its integration into larger molecular architectures designed for specific purposes.

    For example, pyridinemethanol derivatives are used as precursors in the synthesis of bioactive molecules and functional organic compounds pharmaffiliates.comnih.gov. The synthesis of new 2,3'-bipyridine-5-carbonitriles with potential anti-inflammatory and antimicrobial activities demonstrates the utility of bipyridine structures as scaffolds for medicinal chemistry nih.gov. The this compound could serve as a starting point for similar multi-step syntheses.

    In the context of materials science, the transformation of the methanol (B129727) group can facilitate the attachment of the bipyridine unit to surfaces or its incorporation into supramolecular assemblies and metal-organic frameworks (MOFs). The synthesis of coordination polymers from bismonodentate ligands derived from pyridyl units showcases how such building blocks can assemble into 3D frameworks with potential applications in catalysis and materials science mdpi.com.

    Derivatization Strategies and Structure Property Relationships Chemical Focus

    Impact of Substituent Effects on Electronic and Steric Properties

    The electronic and steric nature of the 2,3'-bipyridine (B14897) core can be systematically tuned by introducing substituents onto one or both pyridine (B92270) rings. These modifications directly influence the molecule's properties, including the basicity of the nitrogen atoms, the electron density distribution, and the potential for metal coordination.

    Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or dimethylamino (-NMe₂), increase the electron density on the pyridine rings, enhancing the basicity of the nitrogen atoms and affecting their potential as ligands. Conversely, electron-withdrawing groups (EWGs), like fluoro (-F) or cyano (-CN), decrease electron density and basicity.

    Studies on substituted 2,2'-bipyrimidine (B1330215) radical-bridged lanthanide complexes have demonstrated a clear correlation between the electronic nature of substituents and magnetic properties. nih.gov In that system, EWGs like -F increased the strength of magnetic exchange coupling, while EDGs like -NMe₂ decreased it. nih.gov Similarly, research on 2,2'-bipyridine (B1663995) derivatives as halogen bond acceptors shows that the position and nature of substituents dictate the acceptor potential of the pyridine nitrogen atoms. acs.org For instance, methyl groups in the 4,4'-positions enhance acceptor ability more effectively than those in the 6,6'-positions, where steric hindrance plays a larger role. acs.org

    Table 2: Predicted Impact of Substituents on the Properties of the 2,3'-Bipyridine Scaffold

    Substituent (R)TypeEffect on Nitrogen BasicityEffect on π-System Electron Density
    -OCH₃Electron-DonatingIncreaseIncrease
    -NMe₂Strong Electron-DonatingStrong IncreaseStrong Increase
    -CH₃Weak Electron-DonatingSlight IncreaseSlight Increase
    -FWeak Electron-WithdrawingDecreaseDecrease
    -CNStrong Electron-WithdrawingStrong DecreaseStrong Decrease
    -NO₂Strong Electron-WithdrawingStrong DecreaseStrong Decrease

    Conformational Analysis and Intramolecular Interactions

    The two pyridine rings in 2,3'-bipyridine systems are not constrained to be coplanar and can rotate relative to each other around the central C-C bond. The preferred conformation is a balance between steric hindrance and electronic effects, including potential intramolecular hydrogen bonds.

    Conformational studies of analogous pyridin-2-yl guanidine (B92328) derivatives have shown that intramolecular hydrogen bonding between a substituent and the pyridine nitrogen atom can enforce a specific conformation, leading to a 180° change in the dihedral angle compared to analogs where the hydrogen bond is absent. nih.gov This conformational control, confirmed by NMR, X-ray, and theoretical studies, provides a strong precedent for predicting similar behavior in 2-(pyridin-3-yl)pyridine-3-methanol. The presence of the N-H···N intramolecular hydrogen bond in pyridin-2-yl guanidinium (B1211019) salts was found to be a dominant factor in their conformational preference. nih.govresearchgate.net

    Stereochemical Aspects in Modified Structures (e.g., Helical Chirality)

    Bipyridine derivatives can be designed to exhibit chirality. While introducing a chiral center in a substituent is a straightforward approach, a more complex form of chirality, known as helical chirality, can arise from the bipyridine scaffold itself. benthamdirect.comingentaconnect.com Helical chirality occurs in molecules that adopt a non-planar, screw-shaped structure.

    For bipyridine systems, this is typically achieved by introducing bulky substituents in the ortho-positions to the inter-ring C-C bond (i.e., positions 6 and 2'). The resulting steric clash prevents the molecule from adopting a planar conformation, forcing the two pyridine rings to twist relative to each other, creating either a right-handed (P, for plus) or left-handed (M, for minus) helix. acs.org

    Studies on tetradentate ligands based on 6,6'-disubstituted-2,2'-bipyridine have shown that steric strain between terminal pyridyl or quinolyl groups induces a stable helical conformation upon coordination to a metal center like ruthenium(II). acs.orgnih.gov Increasing the steric bulk of the substituents can raise the energy barrier for the interconversion between the P and M enantiomers, potentially allowing for their separation at room temperature. nih.gov While the 2,3'-bipyridine structure of this compound does not inherently possess the symmetry for this classic type of induced helicity, appropriate substitution with bulky groups at positions 2 and 2' could similarly induce a stable, chiral, non-planar conformation.

    Q & A

    Q. What are the key synthetic strategies for 2-(Pyridin-3-yl)pyridine-3-methanol, and how do reaction conditions influence yield?

    • Methodological Answer : Synthesis typically involves sequential functionalization of pyridine rings. A plausible route includes:

    Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce the pyridin-3-yl group at the 2-position of the main pyridine ring. Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water at 80–100°C is effective for such couplings .

    Hydroxymethylation : Introduce the methanol group at the 3-position via nucleophilic substitution or oxidation. For example, treat 3-chloropyridine derivatives with NaOH in ethanol under reflux, followed by reduction with NaBH₄ to stabilize the methanol group .

    • Critical Factors : Solvent polarity (DMSO enhances fluorination efficiency), temperature control (prevents side reactions), and catalyst selection (Pd-based for coupling; NaBH₄ for selective reduction).

    Q. How can spectroscopic methods (NMR, MS) resolve structural ambiguities in this compound?

    • Methodological Answer :
    • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to observe splitting patterns. The pyridin-3-yl group’s protons (δ 8.2–8.8 ppm) and methanol group (δ 4.5–5.0 ppm) are diagnostic. Overlapping signals can be resolved via 2D-COSY or HSQC .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₁H₁₁N₂O⁺ requires m/z 187.0871). Fragmentation patterns (loss of –CH₂OH, m/z 170) validate substituent positions .

    Q. What stability considerations are critical for handling and storing this compound?

    • Methodological Answer :
    • Moisture Sensitivity : The methanol group is hygroscopic; store under argon or nitrogen in sealed vials with molecular sieves .
    • Light/Temperature : Degradation via oxidation is minimized by storing at –20°C in amber glass. Pre-purge storage containers with inert gas to prevent radical-mediated decomposition .

    Advanced Research Questions

    Q. How can regioselectivity challenges in synthesizing disubstituted pyridine derivatives be addressed?

    • Methodological Answer :
    • Directing Groups : Use temporary protecting groups (e.g., tert-butyldimethylsilyl [TBDMS]) to block reactive sites during functionalization. For example, TBDMS-protected intermediates enable selective fluorination at the 6-position .
    • Computational Prediction : Employ DFT calculations (B3LYP/6-31G*) to model transition states and identify low-energy pathways for substitution reactions .

    Q. What computational tools predict the compound’s reactivity in catalytic systems or biological targets?

    • Methodological Answer :
    • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The pyridinyl groups show π-π stacking with aromatic residues, while the methanol group forms hydrogen bonds .
    • MD Simulations : GROMACS can simulate stability in aqueous solutions, revealing aggregation tendencies due to hydrophobic pyridine cores .

    Q. How do contradictory data on optimal reaction conditions (e.g., solvent, catalyst) impact scalability?

    • Methodological Answer :
    • Case Study : reports KMnO₄ as an oxidant (yield ~60%), while CrO₃ achieves higher yields (75–80%) but requires strict pH control. Validate via reproducibility tests (3 independent trials) and scale-up DOE (Design of Experiments) to identify robust parameters .
    • Mitigation : Use high-throughput screening (HTS) to test solvent/catalyst combinations. For example, DMF may improve solubility but risks side reactions vs. acetonitrile’s inertness .

    Q. What role does this compound play in drug discovery, particularly in kinase inhibition?

    • Methodological Answer :
    • Kinase Assays : Test inhibitory activity against EGFR or JAK2 kinases via fluorescence polarization (FP). IC₅₀ values <1 µM suggest competitive binding at the ATP pocket .
    • Metabolic Stability : Use human liver microsomes (HLMs) to assess CYP-mediated oxidation. Replace the methanol group with a trifluoromethyl substituent to enhance half-life .

    Data Contradiction Analysis

    Q. Conflicting reports on oxidation pathways: Aldehyde vs. carboxylic acid formation?

    • Resolution Strategy :
    • Mechanistic Studies : Isotope labeling (¹⁸O-water) tracks oxygen incorporation. KMnO₄ in acidic conditions favors carboxylic acids (via diol intermediate), while neutral conditions yield aldehydes .
    • In Situ Monitoring : Use Raman spectroscopy to detect intermediates (e.g., MnO₂ precipitates indicate over-oxidation) .

    Methodological Tables

    Analytical Technique Key Parameters Application Reference
    HSQC NMR¹H-¹³C correlation (δ 100–150 ppm)Assign pyridine ring substituents
    HRMSResolution <5 ppmConfirm molecular formula
    HTS Screening96-well plate, 20 µM compoundOptimize solvent/catalyst combinations

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.